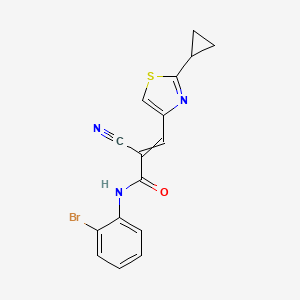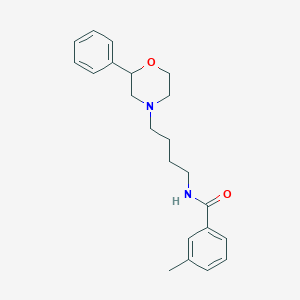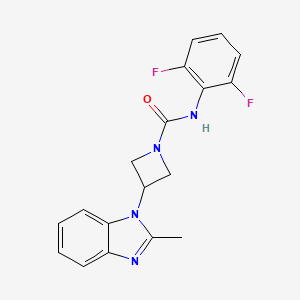
2-Anilino-1-phenylethanone;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Polymer Science Applications
One area of research involves the electrochemical copolymerization of aniline derivatives, which could include compounds similar to 2-Anilino-1-phenylethanone hydrobromide. The copolymerization of aniline with other derivatives has been shown to produce modified polyanilines with diverse electrical and physical properties, indicating potential applications in conductive materials and electrochemical devices (Yang & Wen, 1997). Additionally, the electropolymerization of aniline derivatives in non-aqueous solutions without a proton donor has been studied, suggesting avenues for synthesizing poly(aniline)s and their derivatives under varied conditions (Yamada et al., 1995).
Corrosion Inhibition
2-Anilino-1-phenylethanone hydrobromide and related aniline derivatives have been researched for their corrosion inhibition properties. A study on (E)-N-((E)-3-phenylallylidene)-2-(phenylthio)aniline showed significant inhibition of low carbon steel corrosion in hydrochloric acid solution, suggesting that similar aniline derivatives, including 2-Anilino-1-phenylethanone hydrobromide, might also serve as effective corrosion inhibitors (Farsak et al., 2015).
Organic Synthesis
Research into the catalyzed coupling of dibromoarenes and anilines to produce N,N-diaryl-o-phenylenediamines highlights the utility of aniline derivatives in synthesizing complex organic molecules. These findings could indicate the role of 2-Anilino-1-phenylethanone hydrobromide in similar synthetic processes, potentially offering pathways to new materials and chemicals (Wenderski et al., 2004).
Mechanism of Action
Target of Action
The primary target of 2-Anilino-1-phenylethanone;hydrobromide is the tubulin polymerization process . Tubulin is a globular protein that polymerizes into microtubules, essential components of the cell’s cytoskeleton that play a crucial role in cell division .
Mode of Action
This compound interacts with its targets by inhibiting the polymerization of tubulin . This interaction disrupts the formation of microtubules, which are necessary for cell division and other cellular functions .
Biochemical Pathways
The inhibition of tubulin polymerization by this compound affects the mitotic spindle assembly, a structure necessary for chromosome segregation during cell division . This disruption can lead to cell cycle arrest and ultimately cell death .
Result of Action
The molecular and cellular effects of this compound’s action include disruption of microtubule formation, cell cycle arrest, and ultimately cell death . These effects can be particularly beneficial in the context of cancer treatment, where the goal is often to halt the proliferation of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These can include the pH of the environment, the presence of other substances that may interact with the compound, and the temperature.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Anilino-1-phenylethanone hydrobromide are not well-documented in the literature. It is known that this compound can participate in various biochemical reactions
Cellular Effects
The cellular effects of 2-Anilino-1-phenylethanone hydrobromide are also not well-studied. It is known that this compound can influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Anilino-1-phenylethanone hydrobromide is not fully understood. It is suggested that the generation of 2-bromo-1-phenylethanone via oxo-bromination of aryl alkenes could be a key step in its transformation .
Dosage Effects in Animal Models
The effects of 2-Anilino-1-phenylethanone hydrobromide at different dosages in animal models are not well-studied. It is known that some related compounds can have varying effects at different dosages .
Metabolic Pathways
The metabolic pathways that 2-Anilino-1-phenylethanone hydrobromide is involved in are not well-documented. It is known that related compounds can be involved in various metabolic pathways, including interactions with enzymes or cofactors .
Transport and Distribution
The transport and distribution of 2-Anilino-1-phenylethanone hydrobromide within cells and tissues are not well-studied. It is known that related compounds can interact with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of 2-Anilino-1-phenylethanone hydrobromide and any effects on its activity or function are not well-documented in the literature. It is known that related compounds can have specific subcellular localizations .
Properties
IUPAC Name |
2-anilino-1-phenylethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO.BrH/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13;/h1-10,15H,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWIHKNCZSNZDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC2=CC=CC=C2.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2716940.png)

![6-hydroxy-1-methyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2716943.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2716944.png)
![4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid](/img/structure/B2716945.png)


![N-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)
![2-[(4-Chlorophenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2716950.png)
![5-(3-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2716954.png)

![Piperidin-1-yl-(4-thieno[2,3-d]pyrimidin-4-ylmorpholin-2-yl)methanone](/img/structure/B2716959.png)
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2716960.png)

